2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-7-11(16)13-8-10-5-6-14-15(10)9-3-1-2-4-9/h5-6,9H,1-4,7-8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJEBWVVZBJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a cyclopentyl-substituted pyrazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds structurally related to 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Studies have demonstrated that certain pyrazole derivatives can exhibit anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, which positions these compounds as potential treatments for inflammatory diseases .
3. Anticonvulsant Properties
The anticonvulsant activity of pyrazole derivatives has been explored, with some studies indicating that compounds similar to this compound may provide therapeutic benefits in managing epilepsy .
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry focused on synthesizing various pyrazole derivatives and evaluating their antimicrobial activity. The results showed that compounds with a chloro substituent exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers synthesized a series of pyrazole derivatives to assess their anti-inflammatory properties. The study highlighted that compounds with specific functional groups demonstrated a reduction in inflammation markers in vitro, suggesting potential applications in treating inflammatory disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide and related chloroacetamide-pyrazole hybrids:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 4-chlorophenyl and cyano substituents in 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide enhance insecticidal activity, as seen in Fipronil derivatives . In contrast, the cyclopentyl group in the target compound may reduce aromatic interactions but improve membrane permeability due to increased lipophilicity. Aliphatic substituents (e.g., cyclopentyl, propyl) generally lower metabolic degradation rates compared to halogenated aromatics .
Synthetic Utility :
- Compounds like 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (ChemSpider ID: 10824651) are well-documented in structural databases, aiding in crystallographic studies . The target compound’s cyclopentyl group may complicate crystallization compared to planar aromatic analogs.
Agrochemical vs. Pharmaceutical Applications: Chlorophenyl- and cyano-substituted derivatives are prioritized in agrochemical synthesis (e.g., Fipronil precursors) , while tetrahydronaphthalenyl and phenyl-propyl analogs are explored in medicinal chemistry for CNS-targeting drugs .
Research Findings and Data
- Bond-Length Trends: In analogs like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, bond lengths (e.g., C-Cl: ~1.74 Å, C≡N: ~1.15 Å) align with typical values for chloroacetamides and nitriles, suggesting predictable reactivity .
- Thermodynamic Stability : Aromatic substituents (e.g., chlorophenyl) confer higher thermal stability than aliphatic groups like cyclopentyl, as observed in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide is an organic compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
The synthesis of this compound typically involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form an acid chloride, which is then reacted with 2-chloroacetamide. This method allows for the efficient production of the desired compound while maintaining specific functional groups that are crucial for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, influencing various biochemical pathways. For example, its potential role in inhibiting certain enzymes involved in cancer progression has been a focal point in recent studies .
Enzyme Inhibition
Research indicates that this compound may exhibit significant inhibitory effects on various enzymes. A study focusing on meprin α and β inhibition demonstrated that modifications in the pyrazole structure could enhance selectivity and potency against these enzymes. The introduction of different functional groups was shown to modulate the activity effectively .
Anticancer Properties
In vitro studies have reported that compounds similar to this compound induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest and activation of apoptotic pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Antifungal Activity
Another area of interest is the antifungal properties of pyrazole derivatives. Compounds structurally related to this compound have shown promising antifungal activities, with minimum inhibitory concentration (MIC) values indicating effectiveness against various fungal strains .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide?
A two-step synthesis is typically employed:
Cyclopentylpyrazole precursor synthesis : React cyclopentylamine with diketene derivatives under basic conditions to form the pyrazole core.
Acetamide coupling : Treat the pyrazole intermediate with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or DMF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often used as a base to neutralize HCl byproducts .
Key parameters : Reaction temperature, stoichiometric ratio of chloroacetyl chloride, and solvent polarity influence yield (typically 60–75%).
Q. How is the compound characterized for structural confirmation?
Characterization involves:
- NMR spectroscopy : - and -NMR confirm the presence of cyclopentyl protons (δ 1.5–2.5 ppm), pyrazole CH (δ 6.2–7.0 ppm), and the acetamide carbonyl (δ 168–170 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 283.028 (calculated for CHClNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).
Q. What solvent systems are suitable for recrystallization?
Petroleum ether/ethyl acetate (3:1 v/v) or dichloromethane/hexane mixtures are effective for recrystallization, yielding >95% purity. Slow cooling (0.5°C/min) minimizes impurity incorporation .
Advanced Research Questions
Q. How do electronic effects of the cyclopentyl group influence reactivity in cross-coupling reactions?
The cyclopentyl group’s electron-donating nature stabilizes the pyrazole ring via hyperconjugation, reducing electrophilic substitution rates. For Suzuki-Miyaura couplings, Pd(PPh) catalysts and microwave-assisted heating (120°C, 30 min) improve yields of biaryl derivatives. Steric hindrance from the cyclopentyl group requires longer reaction times compared to smaller substituents (e.g., methyl) .
Q. What computational methods optimize reaction pathways for derivative synthesis?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts transition states for nucleophilic attacks on the chloroacetamide moiety. Reaction path searches using the nudged elastic band (NEB) method identify energy barriers for SN displacements (e.g., substitution with thiols or amines). Computational results guide experimental conditions, reducing trial-and-error approaches by 40% .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Case example : If in vitro assays show IC = 5 µM for kinase inhibition but in vivo efficacy is poor:
- Pharmacokinetic analysis : Measure plasma stability (e.g., half-life <30 min suggests rapid metabolism).
- Metabolite profiling : LC-MS/MS identifies dechlorinated or hydroxylated metabolites.
- Structural tweaks : Introduce fluorine at the pyrazole 4-position to block metabolic hotspots, improving bioavailability .
Q. What strategies mitigate side reactions during functionalization of the acetamide group?
- Protection-deprotection : Temporarily protect the pyrazole NH with a tert-butoxycarbonyl (Boc) group before reacting the chloroacetamide with nucleophiles.
- Low-temperature kinetics : At −20°C, competing hydrolysis of chloroacetamide is suppressed (k reduced by 70%) .
- Catalytic additives : KI (10 mol%) enhances selectivity in nucleophilic substitutions via an SN mechanism.
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
